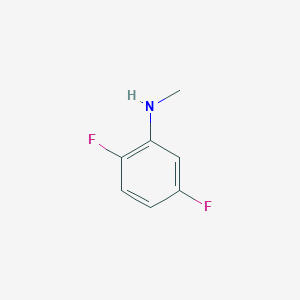

(2,5-Difluoro-phenyl)-methyl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGAEZGLJJTKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contemporary Relevance of Fluorinated Amine Scaffolds in Chemical Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, particularly in the life sciences and materials science. acs.orgnih.gov Fluorinated amine scaffolds, in particular, are of paramount importance due to the profound impact that fluorine can have on the physicochemical properties of the parent amine. The introduction of fluorine can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability, making it a powerful strategy in drug design. acs.orgresearchgate.net

The high electronegativity of fluorine can lead to significant changes in the electron density of neighboring functional groups, such as amines, thereby altering their reactivity and biological interactions. mdpi.com This has led to the inclusion of fluorinated motifs in a significant portion of modern pharmaceuticals, with estimates suggesting that at least 25% of widely used drugs contain fluorine. mdpi.com The difluoromethyl group (CF2H), for instance, is considered a metabolically stable bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores. nih.gov

The development of novel synthetic methodologies to access a diverse range of fluorinated amines remains an active area of research. acs.orgacs.orgacs.org The demand for these compounds is driven by their potential applications in various fields, as highlighted in the table below.

| Field of Application | Significance of Fluorinated Amines |

| Medicinal Chemistry | Enhanced metabolic stability, improved binding affinity, altered pKa for better bioavailability. acs.orgresearchgate.net |

| Agrochemicals | Increased potency and selectivity of pesticides and herbicides. nih.gov |

| Materials Science | Used in the development of polymers, liquid crystals, and blue-light-emitting materials with unique properties. mdpi.com |

| Positron Emission Tomography (PET) | The isotope ¹⁸F is a crucial positron emitter for in vivo imaging, and fluorinated amines are key precursors for radiolabeled tracers. acs.org |

Foundational Aspects and Research Trajectory of 2,5 Difluoro Phenyl Methyl Amine

Pathways Involving Reductive Amination

Reductive amination is a highly versatile and widely employed method for forming C-N bonds, estimated to be used in approximately 25% of such bond formations within the pharmaceutical industry. mdpi.com The process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or enamine intermediate, which is subsequently reduced to the target amine. mdpi.comrsc.org This can be achieved in a one-pot reaction or as a two-step sequence.

The most direct application of reductive amination for synthesizing this compound involves the reaction between 2,5-difluorobenzaldehyde (B1295323) and methylamine (B109427). In this pathway, the aldehyde and amine first condense to form an intermediate N-(2,5-difluorobenzylidene)methanamine (a Schiff base or imine). This intermediate is then reduced in situ to yield the final secondary amine product, this compound.

This reaction is analogous to the synthesis of other N-substituted benzylamines where various aromatic aldehydes are reacted with primary amines. mdpi.com The presence of the difluoro substitution on the aromatic ring can influence the reactivity of the aldehyde and the stability of the imine intermediate, but the fundamental mechanism remains a cornerstone of amine synthesis.

The reduction of the imine intermediate in reductive amination is facilitated by a reducing agent, often in the presence of a catalyst. mdpi.com While traditional reagents include borohydrides and silanes, catalytic hydrogenation using molecular hydrogen (H₂) is a prominent alternative. mdpi.com A variety of metal-containing catalytic systems have been explored for the reductive amination of aromatic aldehydes.

Cobalt-based composites have demonstrated significant activity. mdpi.comresearchgate.net For instance, composites prepared by the pyrolysis of Co(II) acetate (B1210297) and an organic precursor on a silica (B1680970) support have been effective in the amination of aromatic aldehydes. researchgate.net In studies involving p-methoxybenzaldehyde, quantitative yields of the corresponding secondary amine were achieved at 150 °C and 150 bar H₂ pressure. mdpi.comresearchgate.net Nickel-Raney catalysts are another class of effective catalysts for this transformation. researchgate.netscirp.org The efficiency of these catalytic systems is highly dependent on reaction parameters such as temperature, hydrogen pressure, and the solvent system used. researchgate.netscirp.org For example, in the amination of 2,5-diformylfuran, a THF-water mixed medium was found to be optimal for the Nickel-Raney catalyst. researchgate.net

Below is a table summarizing catalytic systems used in the reductive amination of aromatic aldehydes, which are applicable to the synthesis of this compound.

Interactive Data Table: Catalytic Systems for Reductive Amination of Aromatic Aldehydes

| Catalyst System | Aldehyde Substrate | Amine | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Co-containing composites | p-methoxybenzaldehyde | n-butylamine | 150 °C, 150 bar H₂, Methanol | Quantitative | mdpi.comresearchgate.net |

| Co-containing composites | p-methoxybenzaldehyde | benzylamine | 100 °C, 100 bar H₂, Methanol | 72-96% | mdpi.comresearchgate.net |

| Co-containing composites | p-chlorobenzaldehyde | n-butylamine | 100 °C, 100 bar H₂, Methanol | 60-89% | researchgate.net |

When synthesizing chiral analogs of this compound, controlling the stereochemical outcome is critical. Asymmetric reductive amination allows for the creation of enantiomerically enriched amines from prochiral ketones or through the dynamic kinetic resolution of racemic aldehydes. nih.gov

One effective strategy involves the use of chiral organocatalysts. For example, a phosphoric acid catalyst has been used in the asymmetric reductive amination of α-branched aldehydes with an amine and a Hantzsch ester, proceeding through a dynamic kinetic resolution to give β-branched secondary amines in high yields and enantioselectivities. nih.gov

Another approach is the reagent-controlled stereoselective addition to imines. The nucleophilic difluoromethylation of ketimines using a chiral difluoromethyl phenyl sulfoximine (B86345) has been shown to produce chiral α-difluoromethyl amines with high stereoselectivity and efficiency. nih.gov This method's success is attributed to a non-chelating transition state. nih.gov Furthermore, metal-free methods have been developed for the highly stereoselective reduction of chiral imines. thieme-connect.de A system employing trichlorosilane (B8805176) (HSiCl₃) and a Lewis base like N,N-dimethylformamide (DMF) has been shown to reduce N-α-methyl benzyl (B1604629) imines of methyl aryl ketones with exceptional control of stereoselectivity, particularly at low temperatures. thieme-connect.de Lowering the reaction temperature to -50 °C resulted in a 98% yield and a diastereomeric ratio greater than 99:1. thieme-connect.de

The table below illustrates findings from research into stereoselective amine synthesis.

Interactive Data Table: Methods for Stereoselective Synthesis of Chiral Amines

| Method | Substrates | Reagents/Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution | Racemic α-branched aldehydes, p-anisidine | TRIP (phosphoric acid catalyst), Hantzsch ester | Not specified | Excellent yields and enantioselectivities | nih.gov |

| Reagent-Controlled Addition | Ketimines, (S)-difluoromethyl phenyl sulfoximine | Strong base | Not specified | High efficiency and stereoselectivity | nih.gov |

N-Methylation Strategies for Difluoroanilines

An alternative synthetic route to this compound starts with 2,5-difluoroaniline (B146615). This approach focuses on forming the N-methyl bond directly onto the aniline (B41778) nitrogen. These methods can be broadly categorized into metal-catalyzed cross-coupling reactions and other direct methylation techniques.

Palladium-catalyzed N-alkylation has become a powerful and versatile tool in organic synthesis due to its high efficiency, mild operating conditions, and selectivity. chemrxiv.org For the N-methylation of 2,5-difluoroaniline, this would typically involve a cross-coupling reaction between the aniline and a methylating agent.

A common strategy involves the palladium-catalyzed nucleomethylation of alkyne precursors to form methylated heteroaromatic compounds, a process in which C-N bond formation is a key step. semanticscholar.orgnih.gov The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. nih.gov Studies have shown that palladium catalysts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) are effective. nih.gov Ligands such as Xantphos and dpephos, and bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄), have been used successfully to promote these transformations, often in solvents like tetrahydrofuran (B95107) (THF). semanticscholar.orgnih.gov Halogen substituents, including fluorine, on the aromatic ring are generally well-tolerated under these conditions. semanticscholar.org

The table below summarizes typical conditions for palladium-catalyzed N-methylation and related reactions.

Interactive Data Table: Palladium-Catalyzed N-Methylation Systems

| Palladium Catalyst | Ligand | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos (L1) | K₃PO₄ | THF | 84% Yield | nih.gov |

| Pd(TFA)₂ | Xantphos (L1) | K₃PO₄ | THF | 95% Yield | nih.gov |

| Pd(OAc)₂ | dpephos (L5) | K₃PO₄ | THF | 92% Yield | nih.gov |

Beyond palladium-catalyzed cross-coupling, other direct methylation methods exist. Traditional N-alkylation often utilizes reactive methylating agents like methyl halides. chemrxiv.org However, these methods can suffer from a lack of selectivity and the generation of significant waste. chemrxiv.org

More modern and sustainable approaches include the "borrowing hydrogen" or "hydrogen autotransfer" methodology. chemrxiv.org This technique uses alcohols, in this case methanol, as the alkylating agents, with water being the only byproduct. chemrxiv.org Palladium catalysts are often employed here as well, but the mechanism is distinct from cross-coupling. chemrxiv.org The catalyst first facilitates the dehydrogenation of the alcohol to form an aldehyde in situ. chemrxiv.org This aldehyde then condenses with the amine (e.g., 2,5-difluoroaniline) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, also on the catalyst surface. chemrxiv.org This process represents an efficient and environmentally friendly pathway for the direct methylation of amines. chemrxiv.org

Asymmetric Synthesis of Related α-Difluoromethyl Amines

The creation of chiral α-difluoromethyl amines is a significant challenge in synthetic chemistry. Strategies to achieve this can be broadly categorized into chemical resolution, asymmetric hydrogenation, and stereoselective Mannich addition reactions. nih.gov This section focuses on methods involving the stereoselective addition to imine derivatives.

A prominent and effective method for the asymmetric synthesis of chiral α-difluoromethyl amines involves the nucleophilic difluoromethylation of imines directed by a chiral sulfinyl group. Sulfinyl imines, particularly those derived from Ellman's chiral auxiliary (tert-butanesulfinamide), are powerful intermediates for stereoselective synthesis. acs.org

One advanced, reagent-controlled approach utilizes a chiral difluoromethyl phenyl sulfoximine for highly stereoselective nucleophilic difluoromethylation of ketimines. nih.gov This reaction is noted for its high efficiency and broad substrate scope, proceeding through a proposed non-chelating transition state to afford a variety of enantiomerically enriched α-difluoromethyl amines. nih.gov The process demonstrates that the reductive cleavage of the resulting alkyl C-S bond provides a reliable route to the final chiral amine product. nih.gov

Another established strategy involves the diastereoselective reduction of a chiral sulfinylimine. researchgate.net For instance, a chiral sulfinylimine can be prepared via a titanium (IV) mediated, microwave-assisted reaction between a ketone and a chiral sulfinamide. researchgate.net The subsequent diastereoselective reduction and acidic deprotection of the sulfinyl group yield the desired chiral amine with high enantiomeric excess. researchgate.net This highlights the utility of the sulfinyl group as a robust chiral auxiliary in guiding the stereochemical outcome of the reaction.

| Method | Key Reagent/Auxiliary | Substrate Class | Key Features | Reference |

| Reagent-Controlled Difluoromethylation | Chiral difluoromethyl phenyl sulfoximine | Ketimines | High efficiency, high stereoselectivity, broad scope | nih.gov |

| Auxiliary-Controlled Reduction | (R)-tert-Butanesulfinamide | Enones (to form allylic amines) | Forms chiral sulfinylimine intermediate for diastereoselective reduction | researchgate.net |

| Diastereoselective Nucleophilic Addition | Ellman's tert-butanesulfinyl imine | Imines | Highly diastereoselective reactions with various nucleophiles | acs.org |

This table summarizes key aspects of asymmetric synthesis methodologies involving sulfinyl imines.

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is cleaved from the molecule.

Ellman's tert-butanesulfinyl auxiliary is a cornerstone in this field. It can be used to create building blocks that contain both the chiral auxiliary and a reactive functional group, such as an epoxide. acs.org This bifunctional approach allows for highly diastereoselective reactions, for example, with organometallic nucleophiles, where the bulky sulfinyl group directs the incoming group to a specific face of the molecule. acs.org The auxiliary can then be removed in a later step to reveal the chiral amine.

The versatility of these methods is significant. For example, chiral auxiliary-mediated approaches have been successfully applied to the synthesis of α,γ-chiral primary amines through the stereospecific isomerization of α-chiral allylic amines, a process that can be demonstrated on a gram-scale. researchgate.net

| Auxiliary/Reagent Type | Example | Application | Key Advantage | Reference |

| Sulfinamide Auxiliary | Ellman's tert-butanesulfinamide | Directs addition of nucleophiles to imines | High diastereoselectivity, well-established reliability | acs.org |

| Bifunctional S(VI) Reagent | Enantiopure t-BuSF | Asymmetric synthesis of sulfoximines | Serves as a chiral template for sulfonimidoyl transfer | nih.gov |

| Chiral Sulfinamide | (R)-2-methylpropane-2-sulfinamide | Synthesis of chiral allylic amines | Enables stereospecific isomerization to α,γ-chiral amines | researchgate.net |

This table presents examples of chiral auxiliaries and reagents used in asymmetric amine synthesis.

Advanced Synthetic Methodologies and Process Intensification

Moving a synthetic procedure from a laboratory research scale to an industrial production scale requires careful consideration of multiple factors, including cost, safety, efficiency, and purity.

A scalable synthesis is one that can be reliably performed on a large scale (e.g., multigram to kilogram) to produce the target compound efficiently and economically. nih.gov Key considerations for developing such a process include:

Starting Materials: The use of inexpensive and readily available starting materials is crucial for economic viability. nih.gov

Reaction Efficiency: The protocol should provide high yields in reasonable reaction times. Some modern protocols are designed to be complete within a few hours. acs.org

Process Safety: Reactions performed on a large scale must be safe, avoiding highly energetic or difficult-to-control conditions. The use of steel bomb reaction vessels, for instance, may be required for certain high-pressure reactions. nih.gov

Scalability Demonstration: The applicability of a synthetic procedure is often validated by performing a gram-scale reaction, which demonstrates that the efficiency and selectivity are maintained at a larger scale. researchgate.netacs.org One report highlights a transition-metal-free transformation that was scalable to over 50 grams. acs.org

Green Chemistry Metrics: Modern scalable syntheses increasingly focus on sustainability. This includes using base-free conditions and low-boiling-point solvents that facilitate easy, workup-free procedures through evaporation, minimizing waste. acs.org

Crystallization: This is a highly effective technique for purifying solid compounds. In some cases, a reaction can be so clean that the desired product crystallizes directly from the reaction mixture upon standing, providing a simple, workup-free purification method. acs.org When necessary, standard recrystallization from an appropriate solvent system is used to remove impurities.

Column Chromatography: This is a versatile and widely used method for purifying compounds. The crude reaction mixture is passed through a stationary phase (e.g., silica gel), and different components are separated based on their polarity. This allows for the isolation of the desired product from unreacted starting materials, reagents, and byproducts. acs.org

Evaporation: For reactions using volatile solvents and producing volatile byproducts, a simple workup can sometimes be achieved by removing these components using a rotary evaporator, leaving the desired product behind. acs.org This is particularly effective in "workup-free" protocols. acs.org

The choice of isolation technique depends on the physical properties of the target compound (e.g., solid vs. liquid, polarity) and the nature of the impurities present in the crude reaction mixture.

Chemical Reactivity and Mechanistic Understanding of 2,5 Difluoro Phenyl Methyl Amine

Reactivity Profiling of the Secondary Amine Functionality

The secondary amine group, an N-methylanilino moiety, is a hub of reactivity, participating in a range of transformations from oxidations to derivatizations.

The oxidation of secondary aromatic amines such as (2,5-Difluoro-phenyl)-methyl-amine can be complex. While direct oxidation to a stable imine or nitrile is not a typical outcome under general oxidative conditions, the reactivity of the N-methylaniline core has been studied. The oxidation of N-methylaniline and related compounds often leads to a mixture of products resulting from radical coupling and further oxidation. researchgate.netacs.org

For instance, studies on the oxidation of N-methylaniline with oxidants like chromic acid or potassium superoxide (B77818) show the formation of N-phenylformamide, aniline (B41778), and coupled products like azobenzene. acs.orgasianpubs.org The reaction with superoxide, for example, is believed to proceed via initial ionization of the amine in an aprotic solvent, followed by oxidation involving molecular oxygen, leading to N-demethylation and radical recombination products. acs.org Laccase-catalyzed bio-oxidation of aromatic amines has also been shown to yield complex oligomeric or polymeric products rather than simple oxidized monomers. mdpi.com

Achieving a selective oxidation to an iminium intermediate or a nitrile would require specific reagents designed to avoid over-oxidation or side reactions. The general reactivity suggests that the N-H and alpha C-H bonds are susceptible to oxidative cleavage, but controlled and selective transformation remains a synthetic challenge.

Reductive amination is a cornerstone of amine synthesis, providing pathways to both secondary and tertiary amines. wikipedia.org While this compound is itself a secondary amine, it can be synthesized via the reductive amination of 2,5-difluoroaniline (B146615) (a primary amine) with formaldehyde (B43269) or a formaldehyde equivalent.

More relevant to its own reactivity, this compound can serve as a precursor to more complex tertiary amines. This transformation is achieved by reacting the secondary amine with an aldehyde or ketone to form an intermediate, which is then reduced in the same pot. organic-chemistry.org Since the starting amine is secondary, the intermediate formed with a carbonyl compound is an enamine or the corresponding iminium ion. youtube.comyoutube.com This intermediate is then reduced by a suitable hydride agent to furnish the tertiary amine. This two-step, one-pot sequence is a powerful method for introducing a new alkyl group onto the nitrogen atom. nih.govacs.org

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity and selectivity.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Characteristics |

|---|---|---|---|

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF) | Mild and selective; tolerates a wide range of functional groups. Often used under slightly acidic conditions. stackexchange.com |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Effective at slightly acidic pH; toxicity of cyanide byproducts is a consideration. libretexts.org |

| Hydrogen Gas with Metal Catalyst | H₂/Pd/C, H₂/PtO₂ | Alcohols, Ethyl Acetate (B1210297) | "Green" method with high atom economy; can sometimes reduce other functional groups. wikipedia.orgyoutube.com |

| Silanes (e.g., Triethylsilane) | Et₃SiH | Water (with catalyst), Dichloromethane | Used with catalysts like Pd/C for mild reductions. organic-chemistry.org |

The nucleophilic character of the secondary amine in this compound allows for straightforward derivatization through alkylation and acylation.

Alkylation: Direct N-alkylation can be achieved by reacting the amine with an alkyl halide. However, this classic method can sometimes lead to the formation of quaternary ammonium (B1175870) salts as a side product. researchgate.net More controlled methods, such as reductive amination as described in the previous section, are often preferred for synthesizing tertiary amines from secondary amines. youtube.com Another approach involves using reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP) to facilitate the N-alkylation with alkyl halides, a process that reliably avoids quaternization. researchgate.net

Acylation: The reaction of this compound with acylating agents provides a direct route to amides. This nucleophilic substitution reaction is robust and can be performed with various reagents. ncert.nic.in The reaction with highly reactive acyl chlorides or anhydrides is a traditional method, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). ncert.nic.inwikipedia.org For more delicate substrates or to improve yields and purity, modern peptide coupling agents are frequently used. These reagents activate the carboxylic acid partner in situ, facilitating a mild and efficient acylation of the amine. arkat-usa.org

Table 2: Selected Modern Reagents for N-Acylation

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Commonly used with additives like HOBt to suppress racemization and improve efficiency. |

| Phosphonium Salts | O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate | BOP | Highly reactive and efficient, especially for sterically hindered amines or less reactive acids. arkat-usa.org |

| Benzotriazoles | N-Acylbenzotriazoles | - | Stable, neutral acylating reagents that react cleanly with amines, often in environmentally benign solvents like water. nih.gov |

A critical distinction in reactivity exists between primary and secondary amines when reacting with aldehydes and ketones. Primary amines form imines (also known as Schiff bases), which feature a carbon-nitrogen double bond (C=N). In contrast, secondary amines, such as this compound, lack the second hydrogen on the nitrogen required for the final step of imine formation. libretexts.org

The reverse reaction, the hydrolysis of the enamine back to the secondary amine and the carbonyl compound, is readily achieved with aqueous acid. jove.com

Nucleophilic and Electrophilic Reactivity of the Difluorophenyl Moiety

The electronic landscape of the benzene (B151609) ring in this compound is shaped by the competing effects of the substituents. The N-methylamino group is an electron-donating group that activates the ring toward electrophilic aromatic substitution. Conversely, the two fluorine atoms are strongly electronegative and electron-withdrawing, which deactivates the ring toward electrophiles but significantly activates it for nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org Fluoroarenes are exceptionally good substrates for SNAr because fluorine is the most electronegative halogen, strongly polarizing the carbon-fluorine bond and making the attached carbon highly electrophilic. Furthermore, fluoride (B91410) is an excellent leaving group in this reaction context. mdpi.com

The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized across the ring and is further stabilized by the electron-withdrawing fluorine atoms. In the second step, the aromaticity is restored as the fluoride ion is eliminated, completing the substitution.

In this compound, the two fluorine atoms strongly activate the ring for SNAr. While the N-methylamino group is generally considered an activating group for electrophilic attack, its electron-donating nature is less effective at destabilizing the negatively charged Meisenheimer complex compared to the powerful stabilizing effect of the fluorines. Therefore, SNAr reactions are feasible. The reaction can be regioselective, with substitution potentially occurring at either the C2 or C5 position. The precise outcome would depend on the specific nucleophile and reaction conditions. A variety of nucleophiles, including amines, azoles, and alkoxides, can displace the fluoride. nih.govacs.orgmdpi.com

Table 3: Illustrative Conditions for SNAr Reactions on Activated Fluoroarenes

| Fluoroarene Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Dimethylamine (from DMF) | KOH, 95 °C | N,N-Dimethyl-2,4-dinitroaniline | nih.gov |

| Pentafluorobenzene | Phenothiazine (B1677639) | K₂CO₃, DMF | Monosubstituted phenothiazine derivative | mdpi.com |

| 1-Fluoro-4-nitrobenzene | Carbazole | KOH, DMSO, 135 °C | N-(4-nitrophenyl)carbazole | mdpi.com |

| 4-Fluorotoluene | Pyrazole (B372694) | Organic Photoredox Catalyst, Blue Light | N-Arylated pyrazole | nih.gov |

| 3-Fluoro-4-methoxybenzonitrile | N-methylaniline | t-Bu-P4 (catalyst), 160 °C | N-Aryl-N-methylaniline derivative | acs.org |

Impact of Fluorine Substitution on Electrophilic Aromatic Substitution Patterns

The presence of two fluorine atoms on the aromatic ring of this compound significantly governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, it also possesses a lone pair of electrons that can be donated to the ring through a resonance effect (+M), which is ortho- and para-directing.

In the case of this compound, the interplay of these effects, along with the activating and ortho-, para-directing influence of the methyl-amine group (-NHCH₃), determines the outcome of EAS. The methyl-amine group is a powerful activating group, and its directing effect will strongly influence the position of substitution. The fluorine at C-2 and C-5 will deactivate the ring, but their +M effect will direct incoming electrophiles to positions ortho and para to themselves.

The directing effects of the substituents are as follows:

-NHCH₃ group (at C-1): Strongly activating and ortho-, para-directing. It will direct incoming electrophiles to positions C-2, C-4, and C-6.

-F atom (at C-2): Deactivating but ortho-, para-directing. It will direct to C-1, C-3, and C-5.

-F atom (at C-5): Deactivating but ortho-, para-directing. It will direct to C-4 and C-6.

Considering the combined influence, the C-4 and C-6 positions are the most likely sites for electrophilic attack. Both are para and ortho, respectively, to the strongly activating methyl-amine group. The C-4 position is also para to the fluorine at C-1, while the C-6 position is ortho to the fluorine at C-5. Steric hindrance from the methyl-amine group might slightly disfavor the C-6 position. The C-3 position is also a possibility, being ortho to the fluorine at C-2 and meta to the fluorine at C-5.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Position | Influence of -NHCH₃ | Influence of -F (C-2) | Influence of -F (C-5) | Overall Likelihood |

| C-3 | Meta | Ortho | Meta | Possible |

| C-4 | Para | Meta | Ortho | Highly Likely |

| C-6 | Ortho | Meta | Ortho | Likely |

Mechanistic Studies of Fluorine-Influenced Transformations

The unique properties of the fluorine atom play a critical role in the mechanistic pathways of reactions involving this compound and related fluorinated compounds.

Bioactivation Mechanisms Involving Fluoride Release and Reactive Intermediates (e.g., Benzoquinoneimine Formation)

The metabolic activation of aromatic amines can lead to the formation of reactive intermediates. In the case of fluorinated anilines, this process can involve the enzymatic oxidation of the amine to a hydroxylamine, followed by further oxidation or rearrangement. For a compound like this compound, a plausible bioactivation pathway could involve the formation of a benzoquinoneimine species.

This process would likely be initiated by cytochrome P450-mediated N-oxidation to form the corresponding N-hydroxy derivative. Subsequent dehydration or oxidation could lead to an imine, which can then tautomerize. If a fluorine atom is located at the para position relative to the amine, its elimination as a fluoride ion can be a key step in the formation of a reactive quinone-imine intermediate. These electrophilic intermediates can then form covalent adducts with cellular nucleophiles like DNA and proteins, a process associated with toxicity.

The Role of Fluoroiminium Species in Reaction Mechanisms

While not directly involving the aromatic fluorine atoms, the presence of fluorine can influence the formation and reactivity of iminium species derived from the methyl-amine group. If the nitrogen were to be oxidized to form an iminium ion, the electron-withdrawing nature of the difluorophenyl ring would destabilize this positively charged species. However, in reactions where an external fluorine source is used, such as electrophilic fluorination, the formation of fluoroiminium species is a possibility. These intermediates are highly reactive and can participate in a variety of synthetic transformations.

Regioselectivity and Ortho-Fluorine Effects in C-H Activation Processes

The field of C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. The presence of an ortho-fluorine atom can have a profound impact on the regioselectivity and efficiency of these reactions. This "ortho-fluorine effect" is attributed to several factors, including:

Increased Acidity of the Ortho C-H Bond: The strong electron-withdrawing nature of fluorine increases the acidity of the adjacent C-H bond, making it more susceptible to deprotonation by a metal catalyst.

Coordination of Fluorine to the Metal Center: The fluorine atom can act as a weak coordinating ligand, directing the metal catalyst to the ortho C-H bond. This is often referred to as a "transient directing group" effect.

Steric Effects: The small size of the fluorine atom generally does not impose significant steric hindrance, allowing for facile approach of the catalyst.

In the context of this compound, the C-H bond at the C-6 position is ortho to the directing methyl-amine group and also ortho to the fluorine at C-5. This combination makes the C-6 position a prime target for directed C-H activation reactions. The fluorine at C-2, being ortho to the amine, would similarly activate the C-H bond at the C-3 position. The specific outcome would depend on the nature of the catalyst and the reaction conditions.

Spectroscopic and Computational Characterization of 2,5 Difluoro Phenyl Methyl Amine Molecular Structure and Electronic Properties

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for elucidating the fine details of molecular structure, bonding, and electronic environments. For (2,5-Difluoro-phenyl)-methyl-amine, a combination of Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopy provides a complete picture of its characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei like ¹⁹F.

The structural framework of this compound can be definitively established using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts and coupling patterns are predicted based on the analysis of its precursor, 2,5-difluoroaniline (B146615), and the known effects of N-methylation. chemicalbook.com

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl protons, the amine proton, and the three aromatic protons. The methyl group (N-CH₃) would appear as a singlet, though it may show coupling to the amine proton under specific conditions. The amine proton (N-H) signal would be a broad singlet, its chemical shift being sensitive to solvent and concentration. The three aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) coupling.

¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the methyl carbon and the six carbons of the difluorophenyl ring. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing fluorine substituents and the electron-donating N-methyl group. The carbons directly bonded to fluorine (C-2 and C-5) will show large one-bond C-F coupling constants.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~3.8 (broad s) | Broad Singlet | C1 (C-N) | ~136 (d) |

| Aromatic H-3 | ~6.9 (ddd) | Doublet of Doublet of Doublets | C2 (C-F) | ~158 (d) |

| Aromatic H-4 | ~6.4 (m) | Multiplet | C3 | ~115 (d) |

| Aromatic H-6 | ~6.3 (m) | Multiplet | C4 | ~110 (d) |

| N-CH₃ | ~2.8 (s) | Singlet | C5 (C-F) | ~149 (d) |

| C6 | ~105 (d) | |||

| N-CH₃ | ~31 |

Note: Predicted values are based on data for 2,5-difluoroaniline and general substituent effects. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 NMR is an exceptionally sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. nih.govbldpharm.com For this compound, the two fluorine atoms are in chemically non-equivalent environments (F at C-2 and F at C-5) and are thus expected to produce two distinct signals in the ¹⁹F NMR spectrum.

Each fluorine signal will be split by neighboring aromatic protons, providing crucial information about the substitution pattern. Specifically, the fluorine at C-2 will couple to the protons at C-3 and C-6, while the fluorine at C-5 will couple to the protons at C-4 and C-6. These coupling constants (J-values) are valuable for definitive signal assignment. Furthermore, ¹⁹F NMR can be used for quantitative analysis, for instance, to determine the purity of a sample using a fluorinated internal standard. chemicalbook.comacs.org

The secondary amine group (N-H) in this compound can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as acceptors. This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

An intramolecular N-H···F hydrogen bond is conceivable between the amine proton and the ortho-fluorine atom at the C-2 position. Such interactions have been observed and characterized in similar scaffolds, where they can be detected by through-space N-H/F coupling in NMR spectra and result in a more planar molecular conformation. escholarship.org Intermolecularly, molecules can form dimers or larger aggregates in the solid state or in non-polar solvents via N-H···N or N-H···F hydrogen bonds. These interactions can be studied by observing changes in the N-H proton chemical shift in ¹H NMR with varying concentration and temperature. Studies on similar N-aryl-substituted diamines have confirmed the formation of hydrogen-bonded dimers in solution and the solid state. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Key expected vibrational modes include N-H stretching, C-H stretching (both aromatic and aliphatic), C=C aromatic ring stretching, C-N stretching, and C-F stretching. The N-H stretching vibration typically appears as a sharp band around 3400 cm⁻¹. The C-F stretching vibrations give rise to strong absorptions in the 1250-1050 cm⁻¹ region of the IR spectrum.

Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

| N-H Stretch | ~3410 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2950-2850 | Medium |

| C=C Aromatic Ring Stretch | 1620-1580 | Strong-Medium |

| N-H Bend | 1550-1500 | Medium |

| C-N Stretch | 1350-1250 | Strong |

| C-F Stretch | 1250-1050 | Very Strong |

| Aromatic C-H Out-of-Plane Bend | 900-700 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. Substituted anilines typically exhibit two main absorption bands corresponding to π→π* and n→π* transitions. For this compound, the π→π* transition, associated with the aromatic ring, is expected to be the more intense of the two. The n→π* transition involves the non-bonding electrons on the nitrogen atom.

The position and intensity of these absorption maxima are influenced by the substituents on the aromatic ring and by the solvent. The two electron-withdrawing fluorine atoms and the electron-donating N-methyl group will modulate the energy levels of the molecular orbitals. Compared to its precursor, 2,5-difluoroaniline, the N-methylation is expected to cause a slight red shift (bathochromic shift) in the absorption maxima due to the electron-donating nature of the methyl group enhancing the charge-transfer character of the transition. google.com Solvent polarity can also affect the spectra, with more polar solvents often causing shifts in the absorption bands.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structural features of a compound through its fragmentation pattern. tutorchase.com For this compound, the molecular weight is 143.14 g/mol . sigmaaldrich.com The mass spectrum of a similar compound, 2,5-Difluorobenzylamine, which shares the same molecular formula C7H7F2N and molecular weight, provides insights into the expected fragmentation. nist.gov

In mass spectrometry, the molecule is ionized, often leading to the formation of a molecular ion peak, which corresponds to the molar mass of the compound. docbrown.info For amines, this peak is typically an odd number if the compound contains an odd number of nitrogen atoms. libretexts.org The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

Common fragmentation patterns for amines involve the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org For this compound, this would involve the loss of a methyl group or the difluorophenyl group. The stability of the resulting carbocations and radical species influences the relative abundance of the fragment ions. tutorchase.com The most abundant fragment ion forms the base peak in the spectrum. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Interpretation |

| 143 | [C7H7F2N]⁺ | Molecular Ion Peak |

| 128 | [C6H4F2N]⁺ | Loss of a methyl group (•CH3) |

| 114 | [C6H4F2]⁺ | Loss of the methylamine (B109427) group (•CH2NH2) |

| 95 | [C5H2F2]⁺ | Further fragmentation of the difluorophenyl ring |

This table is predictive and based on general fragmentation patterns of similar molecules. Actual experimental data may vary.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. arxiv.org It allows for the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy state. arxiv.orgresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. ajchem-a.comnih.gov These calculations provide a three-dimensional model of the molecule, which is crucial for understanding its physical and chemical properties. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, can also be determined using DFT. arxiv.orgresearchgate.net

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MESP map displays regions of positive and negative electrostatic potential on the electron density surface. researchgate.net For this compound, the electronegative fluorine and nitrogen atoms will create regions of negative potential (typically colored red or yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and amine groups will generate regions of positive potential (colored blue), representing sites for nucleophilic attack. researchgate.netvaia.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netyoutube.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. ajchem-a.commdpi.com A smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the amine group and the aromatic ring, while the LUMO will likely be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms. ossila.com

Table 2: Calculated Frontier Molecular Orbital Properties for a Similar Molecule, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole

| Parameter | Energy (eV) |

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Data from a study on a similar fluorinated aromatic compound, providing an illustrative example of typical values. ajchem-a.com

Reactivity descriptors, such as Fukui functions, can be derived from DFT calculations to provide more detailed information about the local reactivity within the molecule, identifying specific atoms that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

Tautomers are isomers of a compound that readily interconvert, typically through the migration of a proton. For this compound, while significant tautomerism is not expected under normal conditions, computational studies can explore the possibility and relative stability of any potential tautomeric forms. nih.gov For instance, in related systems, theoretical methods like DFT have been used to investigate the equilibrium between phenol-imine and keto-amine forms. nih.gov Such studies calculate the relative energies of the different tautomers to predict their populations at equilibrium in various environments, such as in the gas phase or in different solvents. qu.edu.qa

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For example, DFT calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. nih.gov Similarly, NMR chemical shifts can be calculated and compared to experimental spectra to confirm the molecular structure. nih.gov The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can help in interpreting UV-Visible spectra. The close agreement between predicted and experimental spectra serves to validate both the computational model and the experimental structural assignment.

No Publicly Available Scientific Data Found for this compound

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available for the chemical compound this compound to generate a detailed article on its structure-activity relationship (SAR) and derivative design.

The requested article structure, which focuses exclusively on the rational design, bioisosteric replacement, stereoselectivity, and positional effects of fluorine for this specific molecule and its analogs, cannot be fulfilled due to the absence of published research data.

General principles of medicinal chemistry and fluorine's role in drug design are well-documented. Fluorine and fluorinated groups like difluoromethyl are often used by chemists to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The strategic placement of fluorine atoms on a phenyl ring can significantly influence a molecule's electronic properties and how it interacts with biological targets such as enzymes and receptors. Furthermore, the chirality of drug molecules is a critical factor, as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles.

However, without specific studies on this compound, any discussion of its SAR, the design of its derivatives, or the comparative analysis of its fluorinated versus non-fluorinated scaffolds would be purely speculative. Such a discussion would not meet the required standards of scientific accuracy and would violate the strict constraints of the requested topic.

Researchers in the field of medicinal chemistry continuously explore the synthesis and biological evaluation of novel compounds. It is possible that information on this compound exists in proprietary, unpublished industrial research, but it is not accessible in the public domain. Therefore, a scientifically sound article adhering to the provided, highly specific outline cannot be constructed at this time.

Structure Activity Relationship Sar and Derivative Design for 2,5 Difluoro Phenyl Methyl Amine Analogs

Elucidating Structure-Activity Relationships

Computational Approaches to Binding Affinity Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction. nih.govnih.gov This method is instrumental in the rational design of novel drug candidates by providing insights into the molecular basis of ligand-receptor recognition. nih.gov

By systematically evaluating a series of in-silico designed analogs, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities, thereby streamlining the drug discovery process. nih.gov The accuracy of these predictions is often validated by comparing the calculated binding scores with experimentally determined values, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). diva-portal.orgnih.gov

Interactive Table: Key Parameters in Molecular Docking Studies

| Parameter | Description | Relevance to (2,5-Difluoro-phenyl)-methyl-amine Analogs |

| Binding Affinity (ΔG) | The measure of the strength of the interaction between a ligand and its receptor. | A lower binding affinity value indicates a stronger and more stable complex between the analog and its target protein. |

| Inhibition Constant (Ki) | The concentration of an inhibitor required to produce half-maximum inhibition. | A lower Ki value signifies a more potent inhibitor. Docking can predict which analogs will have lower Ki values. |

| Hydrogen Bonds | A type of attractive intermolecular force between a hydrogen atom and an electronegative atom like oxygen, nitrogen, or fluorine. | The fluorine atoms in the analogs can form hydrogen bonds with amino acid residues in the receptor, contributing to binding affinity. |

| Van der Waals Interactions | Weak, short-range electrostatic attractive forces between uncharged molecules. | The overall shape and size of the analog, influenced by the fluorine atoms, determine the quality of these interactions within the binding pocket. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules. | The fluorinated phenyl ring contributes to the lipophilicity of the molecule, influencing hydrophobic interactions with the receptor. |

Influence of Fluorine on Physicochemical Properties and Biological Impact

The introduction of fluorine atoms into the structure of this compound has a multifaceted impact on its properties, influencing everything from its basicity and membrane permeability to its metabolic fate.

Modulation of Basicity, Lipophilicity, and Membrane Permeability

Fluorine is the most electronegative element, and its presence in a molecule can significantly alter the electron distribution. tandfonline.comresearchgate.net This has a direct effect on the pKa of nearby functional groups. researchgate.netnih.gov In the case of this compound, the two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect reduces the electron density on the nitrogen atom of the methyl-amine group, thereby lowering its basicity (pKa). acs.org This modulation of basicity is critical, as it can improve a drug's bioavailability by allowing it to better permeate biological membranes. tandfonline.comresearchgate.net

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is another crucial parameter affected by fluorination. tandfonline.comnih.gov While the replacement of hydrogen with fluorine generally increases lipophilicity, the effect is context-dependent. acs.orgnih.gov For aromatic systems like the phenyl ring in this compound, fluorination typically leads to an increase in lipophilicity. nih.govnih.gov This enhanced lipophilicity can improve membrane permeability, facilitating the passage of the drug across cellular barriers to reach its target. nih.govrroij.com However, a delicate balance must be struck, as excessively high lipophilicity can lead to poor solubility and other undesirable properties. tandfonline.com

The ability of a drug to cross biological membranes is a key determinant of its efficacy. The strategic placement of fluorine atoms can enhance membrane permeability not only by increasing lipophilicity but also by influencing the molecule's conformation and interactions with the membrane itself. nih.govrroij.com Studies have shown that fluorination can lead to improved cell penetration. tandfonline.com

Impact on Metabolic Stability and Bioavailability Mechanisms

A major challenge in drug development is overcoming metabolic degradation, which can limit a drug's bioavailability and duration of action. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic attack by enzymes such as cytochrome P450. tandfonline.comannualreviews.org

By strategically placing fluorine atoms at metabolically vulnerable sites on the this compound scaffold, it is possible to block oxidative metabolism. nih.govannualreviews.org This "metabolic blocking" can lead to a longer half-life and improved bioavailability. rroij.com Even when fluorine is not at the direct site of metabolism, its electron-withdrawing nature can influence the reactivity of other parts of the molecule, thereby affecting metabolic pathways. tandfonline.com

Interactive Table: Impact of Fluorination on Physicochemical and Biological Properties

| Property | Effect of Fluorination | Consequence for this compound |

| Basicity (pKa) | Decreases | Improved membrane permeability and bioavailability. tandfonline.comresearchgate.net |

| Lipophilicity (logP) | Increases (for aromatic systems) | Enhanced ability to cross cell membranes. nih.govrroij.com |

| Membrane Permeability | Increases | Better access to the biological target. nih.govrroij.com |

| Metabolic Stability | Increases | Longer duration of action and improved bioavailability. researchgate.netrroij.com |

| Binding Affinity | Can be enhanced | Potentially more potent biological activity. tandfonline.comresearchgate.net |

Advanced Research Applications of 2,5 Difluoro Phenyl Methyl Amine in Organic and Medicinal Sciences

Utility as a Versatile Synthetic Intermediate

The presence of the difluorophenyl ring and the reactive methyl-amine moiety makes (2,5-Difluoro-phenyl)-methyl-amine a highly sought-after starting material in organic synthesis. Its unique structural features allow for a variety of chemical transformations, leading to the creation of diverse and intricate molecular architectures.

Building Block for Complex Organic Molecules

This compound serves as a fundamental building block for the synthesis of more elaborate organic structures. The amine group can readily undergo a range of chemical reactions, including oxidation to form imines or nitriles, and reduction to yield secondary or tertiary amines. Furthermore, the difluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring.

One common synthetic application involves the reductive amination of 2,5-difluorobenzaldehyde (B1295323) with a suitable amine. This reaction, typically carried out using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride, provides a straightforward route to derivatives of this compound. These derivatives can then be further modified to construct a wide array of complex molecules with potential applications in pharmaceuticals and materials science.

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reagents | Major Products |

| Oxidation | Potassium permanganate, hydrogen peroxide | Imines, nitriles |

| Reduction | Lithium aluminum hydride, sodium borohydride | Secondary or tertiary amines |

| Substitution | Sodium methoxide, potassium tert-butoxide | Substituted phenyl derivatives |

This table summarizes common chemical reactions that this compound can undergo, highlighting its versatility as a synthetic intermediate.

Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of immense importance in medicinal chemistry, as the incorporation of fluorine can dramatically alter the biological activity of a molecule. nih.gov this compound is a key precursor in the synthesis of various fluorinated heterocycles. For instance, it can be utilized in multi-step reaction sequences to generate complex heterocyclic systems.

A notable application is in the construction of pyrazole (B372694) derivatives. For example, fluorinated acetophenones can be reacted with fluoroalkyl amino reagents to form vinamidinium intermediates, which then cyclize to yield 3-(fluoroaryl)-NH-pyrazoles. nih.gov While the direct N-methylation of these pyrazoles can be challenging, this method provides access to a range of fluorinated pyrazole carboxylates. nih.gov The strategic use of reagents like Diethylaminosulfur trifluoride (DAST) has also enabled the synthesis of various fluorinated amides from carboxylic acids and amines, including those derived from this compound, under mild conditions. acs.orgacs.org This approach is particularly valuable for late-stage functionalization in drug discovery programs. acs.orgacs.org

Contributions to Medicinal Chemistry Discovery (Mechanism-Focused)

The unique physicochemical properties imparted by the difluorophenyl moiety make this compound and its derivatives valuable tools in medicinal chemistry for probing and modulating biological systems.

Investigating Molecular Target Interactions (e.g., Enzyme and Receptor Binding)

The difluorophenyl group can significantly influence how a molecule interacts with its biological target. The fluorine atoms can alter the electronic properties and conformation of the molecule, potentially enhancing its binding affinity and selectivity for enzymes or receptors. acs.org For example, derivatives of this compound are investigated for their ability to inhibit enzymes by occupying their active sites or to modulate receptor signaling by acting as agonists or antagonists. The specific substitution pattern of the two fluorine atoms on the phenyl ring is a key determinant of the compound's biological activity and chemical reactivity.

Design and Synthesis of Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The this compound scaffold can be incorporated into the design of such probes. For instance, fluorinated isothiocyanates have been synthesized to study the metabolism of compounds like sulforaphane, a natural product with chemopreventive properties. ljmu.ac.uk The fluorine atoms can serve as reporter groups for techniques like 19F NMR spectroscopy, allowing for the tracking of the probe's interactions within a biological system. ljmu.ac.uk

Application as a Core Scaffold for Novel Bioactive Compound Generation

This compound serves as a core structural motif for the generation of new bioactive compounds. Its structural similarity to known pharmacologically active agents makes it an attractive starting point for the design of novel drugs. By systematically modifying the structure of this compound, medicinal chemists can create libraries of new compounds and screen them for desired biological activities, such as enzyme inhibition or receptor binding. This approach has led to the exploration of this scaffold in the development of potential treatments for a variety of diseases.

Advanced Fluorine-Based Research Applications

The unique properties of the fluorine atom, such as its high electronegativity, small size, and the favorable characteristics of the ¹⁹F isotope, make fluorinated compounds highly valuable in various research domains.

Development of ¹⁹F NMR Probes for Conformational and Interaction Studies

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. This sensitivity can be exploited to study molecular conformations and interactions.

While no specific studies detailing the use of this compound as a ¹⁹F NMR probe were identified, its difluorophenyl group possesses the necessary attributes. In theory, this compound could be incorporated into larger molecules, such as peptides or drug candidates. Changes in the molecular environment upon binding to a biological target would likely induce a change in the ¹⁹F chemical shifts of the difluoro-phenyl moiety, allowing for the monitoring of binding events and the characterization of conformational changes.

Table 1: Potential ¹⁹F NMR Probe Characteristics of this compound Moiety

| Property | Potential Advantage for ¹⁹F NMR |

| Two ¹⁹F atoms | Potentially two distinct signals for more detailed structural information. |

| High sensitivity of ¹⁹F | Allows for detection at low concentrations. |

| Large chemical shift dispersion | Reduces signal overlap and aids in interpreting environmental changes. |

Exploration in Radiochemistry for Positron Emission Tomography (PET) Imaging Ligands

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). The strategic incorporation of fluorine into molecules designed to bind to specific biological targets (e.g., receptors, enzymes) allows for the non-invasive visualization and quantification of these targets in living subjects.

The synthesis of PET ligands often involves the late-stage introduction of ¹⁸F onto a precursor molecule. Although no specific research has been published on the use of this compound as a precursor for ¹⁸F-labeled PET ligands, its structure suggests potential pathways for such an application. For instance, a derivative of this compound could be synthesized to carry a suitable leaving group that could be displaced by [¹⁸F]fluoride. The resulting ¹⁸F-labeled molecule could then be evaluated as a PET imaging agent. The development of novel PET radioligands is a critical area of research for understanding disease and for drug development.

Table 2: Hypothetical Precursor for a PET Ligand Based on this compound

| Precursor Structure (example) | Target PET Ligand | Potential Disease Target |

| (2,5-Dinitro-phenyl)-methyl-amine | ¹⁸F-methyl-amine derivative | To be determined based on biological activity |

Emerging Applications in Materials Science and Agrochemicals

The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, a strategy that is increasingly being used in materials science and agrochemical development.

In materials science, fluorination can enhance thermal stability, chemical resistance, and alter the electronic properties of materials. While there is no specific literature on the use of this compound in this context, it could potentially serve as a monomer or a building block for the synthesis of fluorinated polymers or other advanced materials.

In the field of agrochemicals, the inclusion of fluorine atoms can improve the efficacy, metabolic stability, and bioavailability of pesticides and herbicides. The difluorophenyl moiety is a common feature in many active agrochemical ingredients. Although no commercial or developmental agrochemicals based specifically on this compound have been identified in the public domain, its structural motifs are relevant to the design of new agrochemical candidates. Further research would be required to explore its potential in these areas.

Q & A

Q. What are the primary synthetic routes for (2,5-Difluoro-phenyl)-methyl-amine, and how are reaction conditions optimized?

Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Route 1 : Fluorinated pyridine derivatives (e.g., pentafluoropyridine) undergo nucleophilic substitution with methylamine under controlled pH (7–9) and temperature (60–80°C) to introduce the methylamine group .

- Route 2 : Reductive amination of 2,5-difluorobenzaldehyde with methylamine using NaBH₃CN or H₂/Pd-C in methanol, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Optimization : Reaction yield is maximized by adjusting solvent polarity, temperature, and stoichiometric ratios of reagents. Monitoring by TLC or HPLC ensures intermediate purity .

Q. How is the purity and structural identity of this compound validated?

Answer:

- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) or GC-MS (DB-5 column, helium carrier gas) .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.35–7.28 ppm for meta-fluorines) and methylamine protons (δ 2.43 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 262.1) confirms molecular weight .

- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., C–F bond length ~1.34 Å) in crystalline derivatives .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for experimental design?

Answer:

- LogP : Predicted logP ≈ 0.97 (similar to fluorinated pyridines) indicates moderate lipophilicity, suitable for membrane permeability studies .

- Solubility : Low aqueous solubility (log10ws ≈ -0.52) necessitates use of DMSO or ethanol as co-solvents in biological assays .

- Thermal Stability : Melting point (mp) ~208–227°C (varies by derivative); thermal degradation studies via TGA/DSC ensure stability under storage .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer: The ortho/para -directing nature of fluorine enhances electrophilic aromatic substitution (e.g., Suzuki-Miyaura coupling):

- Mechanism : Fluorine withdraws electron density, activating specific positions for palladium-catalyzed coupling. For example, coupling with boronic acids at the 4-position of the benzene ring occurs at 80–100°C using Pd(PPh₃)₄ .

- Challenges : Competing dehalogenation or defluorination requires careful catalyst selection (e.g., Pd(OAc)₂ with SPhos ligand) .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Data Normalization : Control for batch-to-batch variability in compound purity (e.g., HPLC >98% purity) and assay conditions (e.g., cell line specificity) .

- Meta-Analysis : Use standardized metrics (e.g., IC₅₀, Ki) and statistical tools (ANOVA, Tukey’s test) to harmonize results from disparate studies .

- Mechanistic Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. How is this compound utilized in medicinal chemistry for structure-activity relationship (SAR) studies?

Answer:

- Scaffold Modification : Introduce substituents (e.g., triazolopyrimidine) to enhance binding to targets like dihydroorotate dehydrogenase (DHODH). Derivatives with IC₅₀ < 100 nM are prioritized .

- Fluorine Scanning : Replace hydrogen with fluorine at specific positions to modulate metabolic stability and bioavailability. For example, 2,5-difluoro substitution reduces CYP450-mediated oxidation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., methylamine gas) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal; halogenated waste stored in sealed containers for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.